Scopolin

Descripción general

Descripción

Synthesis Analysis

Scopoletin, from which scopolin is derived, is biosynthesized from the phenylpropanoid pathway via ortho-hydroxylation of cinnamate, ρ-coumarate, caffeate, and ferulate . The metabolic pathway for scopoletin biosynthesis involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .Molecular Structure Analysis

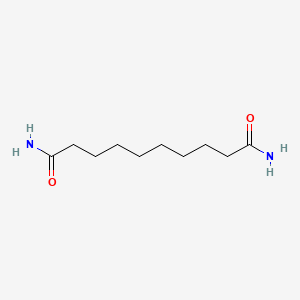

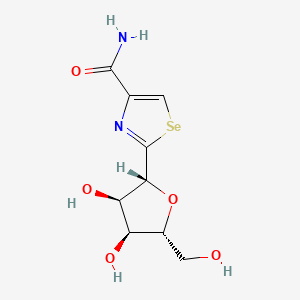

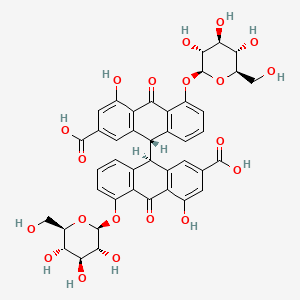

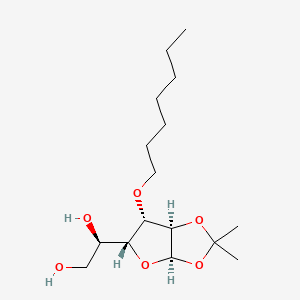

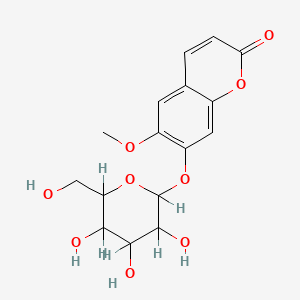

Scopolin has a molecular formula of C16H18O9 . Structurally, scopoletin, from which scopolin is derived, is identified to have two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .Chemical Reactions Analysis

The metabolic pathway for scopoletin biosynthesis, from which scopolin is derived, involves multiple types of chemical reactions . These reactions are catalyzed by various enzymes including tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .Aplicaciones Científicas De Investigación

Food Industry

Scopolin: has been identified in various edible plants and is associated with significant health benefits. It is used to enhance the nutritional value and therapeutic potential of food products. The antioxidant properties of Scopolin contribute to the preservation of food and improve its safety by inhibiting oxidative stress .

Cosmetic Industry

In the cosmetic industry, Scopolin is valued for its antioxidant and anti-inflammatory properties. It is incorporated into skincare products to protect the skin from environmental stressors, reduce inflammation, and promote skin health .

Pharmaceutical Industry

Scopolin: exhibits a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. It is being explored as a potential therapeutic agent for various diseases and as a lead compound for the development of new drugs .

Agriculture

Scopolin: plays a role in plant defense mechanisms and is being studied for its potential to confer drought tolerance in crops. This application is particularly relevant for developing resilient agricultural practices in the face of climate change .

Environmental Science

Research into Scopolin also extends to environmental science, where it is examined for its role in plant responses to environmental stresses. Understanding how Scopolin functions can lead to better management of ecosystems and natural resources .

Biotechnology

In biotechnology, Scopolin is a target for synthetic biology and metabolic engineering. Efforts are underway to develop microbial cell factories that can efficiently produce Scopolin, which could be used in various high-value applications .

Medical Research

Scopolin: is the subject of medical research due to its broad range of beneficial properties. Studies focus on its potential in combating liver cancer, and its role as an effective ingredient in traditional medicine combinations .

Analytical Method Development

Scopolin: is used in the development of analytical methods for the detection and quantification of bioactive compounds. Its presence and concentration can be indicative of the quality and efficacy of medicinal and food products .

Mecanismo De Acción

Target of Action

Scopolin, a glucoside of scopoletin , has been found to interact with several targets. It is an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interacts with proteins such as NF-κB, I-κB kinase β, I-κB kinase β-NEMO complex, and NF-κB-DNA complex . These targets play crucial roles in various biological processes, including inflammation, tumorigenesis, and neurological functions .

Mode of Action

Scopolin’s mode of action involves its interaction with its targets, leading to various changes in cellular functions. For instance, it obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation, thereby inhibiting in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells . It also interferes with the synthesis of essential fungal cell components, disrupting cell walls and plasma membranes .

Biochemical Pathways

Scopolin affects multiple biochemical pathways. It modulates signaling pathways like nuclear erythroid factor-2 (NEF2)-related factor-2 (NRF-2), apoptosis/p53 signaling, nuclear factor-κB (NF-κB) signaling, autophagy signaling, hypoxia signaling, signal transducer and activator of transcription-3 (STAT3) signaling, Wnt-β signaling, and Notch signaling . These pathways are associated with the anti-inflammatory and anti-tumorigenesis potential of scopolin .

Pharmacokinetics

Studies on scopoletin, the aglycone of scopolin, have shown low bioavailability, rapid absorption, and extensive metabolism . These properties may be associated with its poor solubility in aqueous media

Result of Action

The molecular and cellular effects of scopolin’s action are diverse. It has been found to upregulate cell cycle arrest in cancer cells . It also shows anti-tumorigenic and anti-angiogenic activity by inhibiting vascular endothelial growth factor A (VEGFA), fibroblast growth factor 2 (FGF2), and extracellular signal-regulated kinase-1 (ERK-1) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of scopolin. For instance, the quantity of scopoletin, from which scopolin is derived, in plants can be influenced by factors such as geographical region, altitude, and season

Propiedades

IUPAC Name |

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTCGCCQZOUMJJ-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967621 | |

| Record name | Scopolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scopolin | |

CAS RN |

531-44-2 | |

| Record name | Scopolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOPOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)